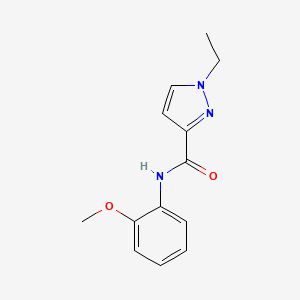
1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound was not found in the search results.Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The specific molecular structure of this compound was not found in the search results.Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions . The specific chemical reactions involving this compound were not found in the search results.Applications De Recherche Scientifique
Structural Insights and Molecular Interactions
The structural analysis of N-substituted pyrazoline derivatives reveals their geometric parameters and intramolecular interactions, which are critical for understanding their potential applications in drug design and materials science. The methoxy-substituted phenyl groups in these structures are almost perpendicular to the pyrazoline ring, indicating specific spatial arrangements conducive to targeted molecular interactions in biological systems or novel materials (Köysal et al., 2005).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the potential use of such compounds in developing cancer therapies (Hassan et al., 2014).
Molecular Geometry and Non-Linear Optical Properties
A novel pyrazole derivative was synthesized and characterized, demonstrating significant thermal stability and potential for non-linear optical applications. The study of its molecular geometry and electronic structure provides insights into its potential use in optical materials and devices (Kumara et al., 2018).
Antimicrobial Activity
N-substituted pyrazole carboxamide derivatives have been explored for their antimicrobial properties, with specific compounds showing effective activity against pathogenic strains such as Staphylococcus aureus. This underscores the potential of such compounds in developing new antimicrobial agents (Pitucha et al., 2011).
Functionalization for Corrosion Inhibition
Pyran derivatives have been synthesized and evaluated for their role in corrosion mitigation of mild steel in acidic environments, demonstrating high inhibition efficiency. This research suggests applications in materials science, particularly in corrosion prevention technologies (Saranya et al., 2020).
Mécanisme D'action
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific mechanism of action of 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide was not found in the search results.
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide could involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZNCCCRXFWCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

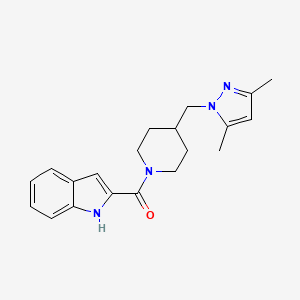
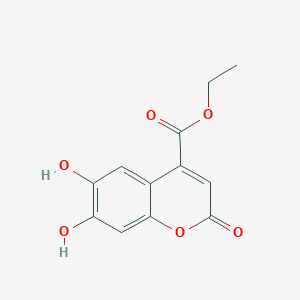
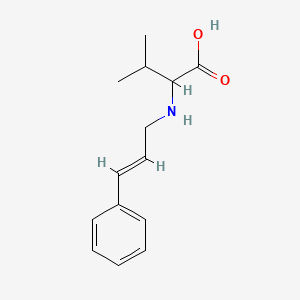

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
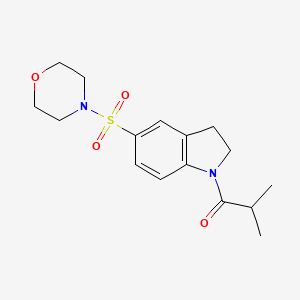

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
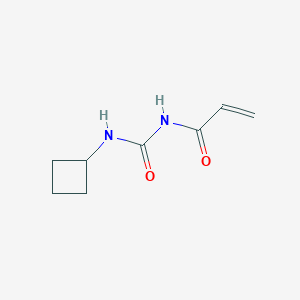
![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)
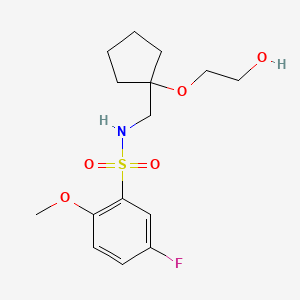
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)